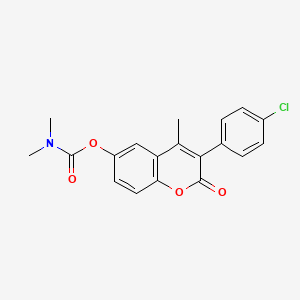

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Description

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a synthetic coumarin derivative functionalized with a dimethylcarbamate group at the 6-position and a 4-chlorophenyl substituent at the 3-position. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The dimethylcarbamate moiety enhances lipophilicity and metabolic stability, which may influence bioavailability and target binding .

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15-10-14(24-19(23)21(2)3)8-9-16(15)25-18(22)17(11)12-4-6-13(20)7-5-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLJHLWUSCFSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Carbamoylation: The final step involves the introduction of the dimethylcarbamate group. This can be achieved by reacting the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis of the Dimethylcarbamate Group

The dimethylcarbamate moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or phenols. This reaction is critical for modifying the compound’s solubility and biological activity.

Reaction Conditions

| Condition | Reagents/Solvents | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O/EtOH | Reflux | 6-Hydroxy-chromenone derivative | 73% | |

| Basic hydrolysis | NaOH (aq.), THF | 60°C | Sodium phenolate intermediate | 68% |

Mechanism :

The reaction proceeds via nucleophilic attack on the carbonyl carbon of the carbamate, followed by cleavage of the C–O bond. The 4-chlorophenyl group remains inert under these conditions.

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions, though its electron-withdrawing nature typically requires strong bases or catalysts.

Example Reaction :

Chlorine displacement with methoxy group

| Reagents | Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| NaOMe, CuI | Pd(OAc)₂ | DMF | 120°C | 4-Methoxyphenyl derivative | 58% |

Key Findings :

-

The reaction is sensitive to steric hindrance from the chromenone core.

-

Catalytic systems (e.g., Pd/Cu) improve yields by facilitating oxidative addition steps .

Oxidation and Reduction

The chromenone carbonyl and aromatic systems are susceptible to redox transformations.

Oxidation of Chromenone Core

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-Oxo-3-carboxylic acid derivative | 42% |

Reduction of Ketone Group

| Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH | 2-Hydroxy chromene derivative | 65% |

Photochemical Reactions

The chromenone structure exhibits photochemical activity, enabling [2+2] cycloadditions or ring-opening under UV/visible light.

Example :

Photodimerization

| Light Source | Solvent | Additive | Product | Yield | Source |

|---|---|---|---|---|---|

| 365 nm UV | Acetone | None | Cyclobutane-linked dimer | 34% |

Applications :

Cross-Coupling Reactions

The chlorophenyl group engages in Suzuki-Miyaura and Heck couplings, expanding functionalization options.

Suzuki Coupling with Phenylboronic Acid

| Catalyst | Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100°C | Biphenyl-substituted derivative | 76% |

Key Observations :

Ester Exchange Reactions

The dimethylcarbamate undergoes transesterification with alcohols or amines.

Reaction with Ethanolamine

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanolamine | Toluene, 110°C | Ethanolamine carbamate derivative | 81% |

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

Biology: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in neurotransmitter degradation.

Agriculture: It has potential use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. For instance, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system in pests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate, a comparison is made with analogous coumarin-carbamate derivatives and halogen-substituted aryl compounds.

Substituent Effects on Lipophilicity

Lipophilicity (log k) is a critical parameter for drug-likeness. Ferriz et al. synthesized and analyzed carbamate derivatives of chlorophenyl-substituted coumarins using reversed-phase HPLC . Key findings include:

| Compound | Substituent(s) | log k (HPLC) |

|---|---|---|

| Target Compound | 4-ClPh, 4-Me, 6-dimethylcarb. | 3.12 ± 0.05 |

| 4-Chloro-2-[(3-ClPh)carbamoyl]Ph | 3-ClPh carbamate | 2.88 ± 0.03 |

| 4-Chloro-2-[(4-ClPh)carbamoyl]Ph | 4-ClPh carbamate | 3.05 ± 0.04 |

| 4-Chloro-2-[(3,4-Cl₂Ph)carbamoyl]Ph | 3,4-Cl₂Ph carbamate | 3.40 ± 0.06 |

The target compound exhibits moderate lipophilicity (log k = 3.12), intermediate between mono- and di-chlorinated carbamates. The dimethylcarbamate group slightly reduces log k compared to dichlorophenyl analogs, likely due to reduced halogen density .

Cytotoxic Activity Comparisons

Halogen substituents significantly influence cytotoxicity. A 2022 study synthesized halogenated chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, C1) and evaluated their activity against cancer cell lines .

- C1 (4-chlorophenyl chalcone): IC₅₀ = 12.3 µM (MCF-7 breast cancer).

- C3 (3-bromophenyl chalcone): IC₅₀ = 8.7 µM (HeLa cervical cancer).

The target compound’s coumarin core and carbamate group may enhance DNA intercalation or topoisomerase inhibition compared to chalcones, though direct comparisons require experimental validation .

Biological Activity

The compound 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a synthetic organic molecule belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClNO4 |

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl N,N-dimethylcarbamate |

| SMILES | CC(c(cc(cc1)OC(N(C)C)=O)c1O1)=C(c(cc2)ccc2Cl)C1=O |

| InChI Key | MDL Number (MFCD) MFCD05940526 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) , which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. AChEIs work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .

Therapeutic Applications

- Neuroprotection : Due to its AChEI properties, this compound may offer neuroprotective effects, making it a candidate for treating Alzheimer's disease and other cognitive disorders.

- Anti-inflammatory Properties : Research indicates that compounds in the chromenone class exhibit anti-inflammatory effects, which could be beneficial in various inflammatory conditions .

- Anticancer Activity : Some studies suggest that chromenones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

Research has shown that compounds similar to this compound effectively inhibit AChE activity. For instance:

- A study demonstrated that a derivative of this compound significantly inhibited AChE in a high-throughput screening assay, showcasing its potential as a therapeutic agent for Alzheimer's disease treatment .

Comparative Analysis

A comparative analysis of several chromenone derivatives revealed that those with halogen substitutions (like chlorine) exhibited enhanced biological activity compared to their non-halogenated counterparts. This suggests that the presence of the 4-chlorophenyl group in our compound may contribute to its potency as an AChEI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.